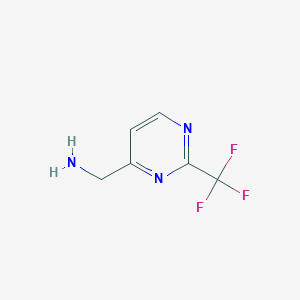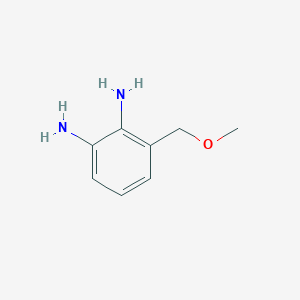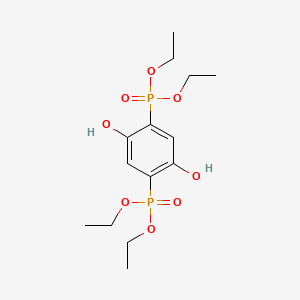![molecular formula C9H8BrN3O2 B3302333 Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 916211-91-1](/img/structure/B3302333.png)
Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
描述
Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its bromine and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrazolopyrimidines or their derivatives.
Halogenation: Bromination of the pyrazolopyrimidine core is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Carboxylation: The carboxylate group is introduced using reagents such as carbon dioxide under pressure or carboxylating agents like phosgene.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas, and nickel boride.
Substitution: Amines, alcohols, and strong bases like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Amides, esters, and ethers.
科学研究应用
Chemistry: Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: This compound has shown potential as a bioactive molecule in drug discovery. Its structural similarity to natural products makes it a valuable scaffold for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological system and the specific reaction conditions.
相似化合物的比较
Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but different positions of the bromine and methyl groups.
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar core structure with different substituents and ester group.
Uniqueness: Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity. This arrangement allows for selective reactions and interactions that are not possible with other similar compounds.
属性
IUPAC Name |
methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYWEFLDMHMUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


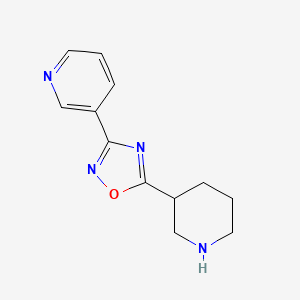
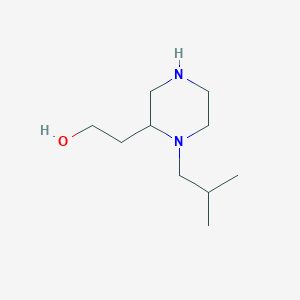
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)
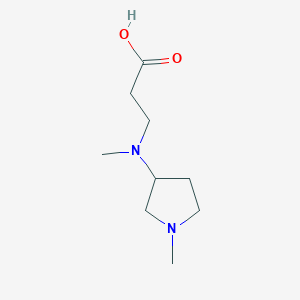
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)
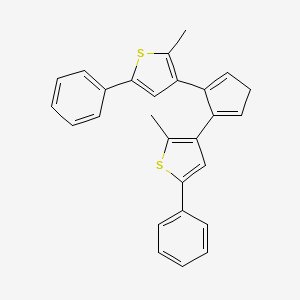
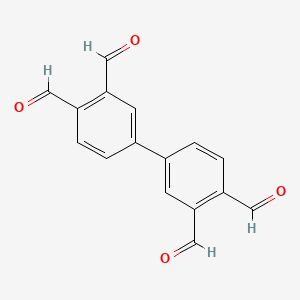
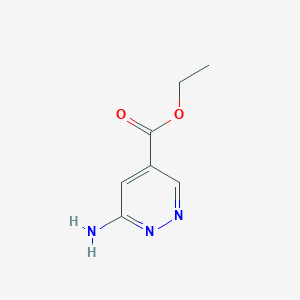
![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)
